
2-Oxetanemethanol, 2,3,3,4,4-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- is an organic compound with the molecular formula C9H18O2 It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of multiple methyl groups attached to the oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,4,4-pentamethyl-3-pentanol with a dehydrating agent to form the oxetane ring. The reaction conditions often include the use of strong acids such as sulfuric acid to facilitate the dehydration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- involves its interaction with molecular targets through its functional groups. The oxetane ring and hydroxyl group can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,4,4-Pentamethyl-3-pentanol: A precursor in the synthesis of 2-Oxetanemethanol, 2,3,3,4,4-pentamethyl-.
Oxetane: The parent compound of the oxetane derivatives.
2,2,4,4-Tetramethyl-3-pentanone: A related ketone that can be formed through oxidation reactions.
Uniqueness
2-Oxetanemethanol, 2,3,3,4,4-pentamethyl- is unique due to its highly substituted oxetane ring, which imparts distinct chemical and physical properties. Its multiple methyl groups provide steric hindrance and influence its reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61266-58-8 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(2,3,3,4,4-pentamethyloxetan-2-yl)methanol |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(3,4)11-9(7,5)6-10/h10H,6H2,1-5H3 |
Clé InChI |
JRCJQVSMILJXAL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC1(C)CO)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
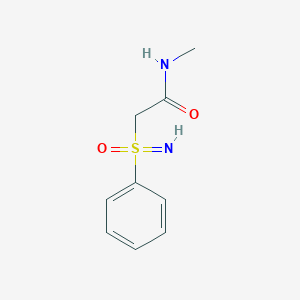
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
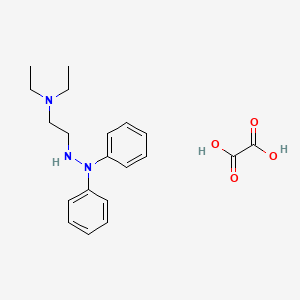
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
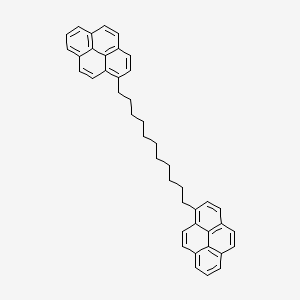
![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
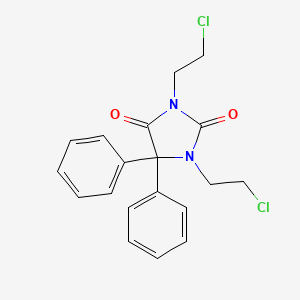

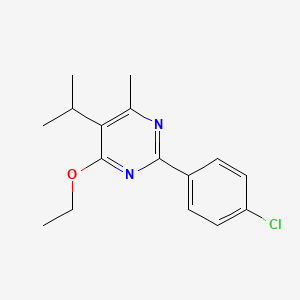
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
